molecular formula C16H20N8O2 B10893067 1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B10893067
M. Wt: 356.38 g/mol
InChI Key: ZXABBJOLQOZNRN-UHFFFAOYSA-N
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Description

4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5%.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed.

    Substitution: Halogens like chlorine (Cl₂) and nucleophiles such as amines are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving pyrazole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxamide
  • 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonyl azide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-N~5~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features and the presence of multiple pyrazole rings

Properties

Molecular Formula

C16H20N8O2

Molecular Weight

356.38 g/mol

IUPAC Name

4-[(1-ethylpyrazole-4-carbonyl)amino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N8O2/c1-4-24-10-12(7-20-24)15(25)21-13-8-19-23(3)14(13)16(26)17-5-11-6-18-22(2)9-11/h6-10H,4-5H2,1-3H3,(H,17,26)(H,21,25)

InChI Key

ZXABBJOLQOZNRN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2)C)C(=O)NCC3=CN(N=C3)C

Origin of Product

United States

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